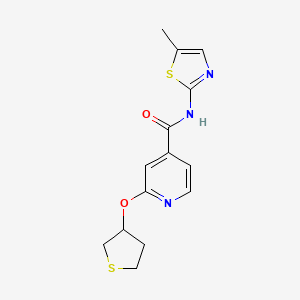

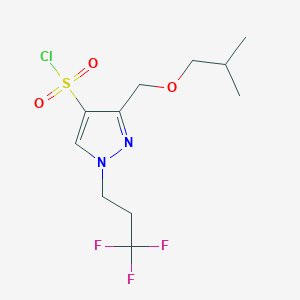

![molecular formula C18H21NO3 B2499327 N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide CAS No. 1351615-84-3](/img/structure/B2499327.png)

N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of naphthalene-based acetamide derivatives involves multi-step reactions, including nucleophilic substitution, acetylation, and reduction processes. For example, the synthesis of a related compound, N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, was achieved in two steps from a diselanediyldianiline precursor . Another compound, N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, was identified during a screening process, suggesting a targeted approach to obtain specific inhibitors . These methods reflect the complexity and specificity required in synthesizing naphthalene-based acetamide derivatives.

Molecular Structure Analysis

The molecular structure of naphthalene-based acetamides is characterized by the presence of a naphthalene ring and an acetamide group. The crystal structure of one such compound revealed that it is stabilized by hydrogen bonding and weak interactions such as C-H···π and Se···N contacts . Another compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, showed a planar naphthalene ring with a staggered methoxy substituent, indicating the importance of molecular conformation .

Chemical Reactions Analysis

Naphthalene-based acetamides can undergo various chemical reactions depending on their functional groups. For instance, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different products, including angular heterocyclic compounds . These reactions are influenced by the reactivity of the naphthalene core and the substituents attached to it.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-based acetamides are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the cytotoxicity and redox profile of a selenyl-substituted naphthalene acetamide were assessed, indicating its potential biological activity . Another compound demonstrated specific cytotoxicity against human nasopharyngeal carcinoma cell lines, highlighting the importance of chemical structure in determining biological properties .

Aplicaciones Científicas De Investigación

Molecular Structure and Interaction Studies

Research on structurally similar compounds emphasizes the importance of understanding molecular interactions and structure for designing effective drugs. For instance, a study focused on the molecular structure, Hirshfeld surface analysis, and 3D energy framework approach of a compound closely related to the queried chemical, highlighting the role of hydrogen, stacking, and halogen bonding in stabilizing crystal packing. This research is crucial for drug design, as it provides insights into how molecular interactions influence the stability and bioavailability of pharmaceutical compounds (Gouda et al., 2022).

Drug Design and Synthesis

In the realm of drug design, another study presented the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide, a novel hydroxamic acid-based inhibitor of aminopeptidase N, showcasing its potential anti-angiogenic activity. This exemplifies how understanding the structural properties of compounds can lead to the development of new therapeutic agents with specific biological activities (Lee et al., 2005).

Catalysis and Synthesis Techniques

Furthermore, studies have explored the use of nanomaterials and advanced synthesis techniques to create derivatives of structurally related compounds. For example, the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives underlines the role of nanotechnology in facilitating efficient chemical reactions, offering cleaner methodologies and higher yields in synthetic chemistry (Mokhtary & Torabi, 2017).

Biological Activity and Pharmacological Potential

Another aspect of research on similar compounds is their pharmacological evaluation. For instance, computational and pharmacological studies on heterocyclic derivatives for toxicity assessment, tumor inhibition, and antioxidant, analgesic, and anti-inflammatory actions provide a foundation for developing new drugs with multiple therapeutic effects. This research demonstrates the potential of these compounds in treating various diseases and conditions, highlighting the importance of comprehensive evaluations to understand their safety and efficacy (Faheem, 2018).

Propiedades

IUPAC Name |

N-[(4-hydroxyoxan-4-yl)methyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-17(19-13-18(21)8-10-22-11-9-18)12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,21H,8-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIMSGIYTCILAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)

![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)

![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)

![(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2499261.png)

![2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane](/img/structure/B2499264.png)

![N-(1-cyanocyclohexyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propanamide](/img/structure/B2499265.png)